Welcome to the BenchChem Online Store!
molecular formula C17H16N2O B8331998 10-Phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol

10-Phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol

Cat. No. B8331998
M. Wt: 264.32 g/mol
InChI Key: VLPLDRBPRYEVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03931226

Procedure details

2-Amino-3-phenyl-3H-indol-3-ol (2.24 g) was heated under reflux with isopropanol (20 ml) and 1,3-dibromopropane (2.0 g) for 20 hours. The reaction mixture was evaporated to 10 ml and diluted with a little ether. The title compound was obtained as its hydrobromide salt 0.73 g., m.p. 260°-262°C (decomp.) and could be recrystallized from methanol, ethanol or isopropanol with or without the addition of ethyl acetate or ether.
Name
2-Amino-3-phenyl-3H-indol-3-ol
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([OH:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.Br[CH2:19][CH2:20][CH2:21]Br>C(O)(C)C>[C:12]1([C:10]2([OH:11])[C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[N:3]3[CH2:19][CH2:20][CH2:21][N:1]=[C:2]23)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
2-Amino-3-phenyl-3H-indol-3-ol
Quantity
2.24 g
Type
reactant
Smiles
NC1=NC2=CC=CC=C2C1(O)C1=CC=CC=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to 10 ml
ADDITION
Type
ADDITION
Details
diluted with a little ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(C=2N(C=3C=CC=CC13)CCCN2)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.